3-Chloro-3-methylbutanoic acid
CAS No.: 60786-20-1
Cat. No.: VC17979397
Molecular Formula: C5H9ClO2
Molecular Weight: 136.58 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 60786-20-1 |
---|---|
Molecular Formula | C5H9ClO2 |
Molecular Weight | 136.58 g/mol |
IUPAC Name | 3-chloro-3-methylbutanoic acid |
Standard InChI | InChI=1S/C5H9ClO2/c1-5(2,6)3-4(7)8/h3H2,1-2H3,(H,7,8) |
Standard InChI Key | ALNZQZSGWGRUBS-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(CC(=O)O)Cl |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
3-Chloro-3-methylbutanoic acid features a four-carbon chain with a carboxylic acid group at the first position, a chlorine atom, and a methyl group both attached to the third carbon. Its IUPAC name, 3-chloro-3-methylbutanoic acid, reflects this substitution pattern . The compound’s SMILES notation (CC(C)(CC(=O)O)Cl) and InChIKey (ALNZQZSGWGRUBS-UHFFFAOYSA-N) provide unambiguous identifiers for its structure .
Table 1: Key Molecular Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₅H₉ClO₂ | |
Molecular Weight | 136.58 g/mol | |
SMILES | CC(C)(CC(=O)O)Cl | |
InChIKey | ALNZQZSGWGRUBS-UHFFFAOYSA-N | |
CAS No. | 60786-20-1 |
The chlorine substituent introduces significant electronic effects, increasing the acidity of the carboxylic acid group compared to non-halogenated analogs. This property enhances its reactivity in nucleophilic substitution and esterification reactions.
Synthesis and Production
Laboratory-Scale Synthesis
While explicit protocols for synthesizing 3-chloro-3-methylbutanoic acid are scarce, analogous methods for chlorinated carboxylic acids suggest feasible routes. A plausible approach involves the direct chlorination of 3-methylbutanoic acid using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction mechanism likely proceeds via the formation of an intermediate acyl chloride, followed by hydrolysis to yield the target compound :
Industrial Manufacturing
Industrial production may employ continuous flow reactors to optimize yield and purity. Catalytic systems or photochemical methods could enhance selectivity, minimizing byproducts such as di-chlorinated derivatives. Scalable purification techniques, including fractional distillation or recrystallization, ensure compliance with pharmaceutical-grade standards.
Applications and Functional Utility
Pharmaceutical Intermediates
The chlorine atom in 3-chloro-3-methylbutanoic acid serves as a reactive site for further functionalization. For example, nucleophilic substitution with amines or alcohols can yield amides or esters, respectively. Methyl 3-chloro-3-methylbutanoate (CAS 819-34-1), its ester derivative, is utilized in fragrance and polymer industries . Such transformations underscore its role as a building block in drug discovery, particularly for prodrugs or bioactive molecules requiring targeted delivery.
Agrochemical Development
Chlorinated carboxylic acids are pivotal in synthesizing herbicides and pesticides. The methyl and chlorine groups in 3-chloro-3-methylbutanoic acid may enhance lipid solubility, improving the bioavailability of agrochemical agents.
Comparative Analysis with Structural Analogs
Chlorinated Butanoic Acid Derivatives
Compared to 2-chloro-3-methylbutanoic acid (CAS 921-08-4), the 3-chloro isomer exhibits distinct steric and electronic profiles. The tertiary carbon bearing both chlorine and methyl groups in the 3-position reduces rotational freedom, potentially influencing crystal packing and melting behavior .
Table 2: Comparison of Chlorinated Butanoic Acids
Compound | Substitution Pattern | Key Reactivity |
---|---|---|
3-Chloro-3-methylbutanoic acid | C3: Cl, CH₃ | Nucleophilic substitution at Cl |
2-Chloro-3-methylbutanoic acid | C2: Cl, C3: CH₃ | Esterification, amidation |
Future Research Directions
Despite its utility, 3-chloro-3-methylbutanoic acid remains understudied. Priority areas include:
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Mechanistic Studies: Elucidating reaction pathways for optimizing synthetic yields.
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Biological Screening: Evaluating antimicrobial or anticancer properties.
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Green Chemistry: Developing solvent-free or catalytic synthesis methods to reduce environmental impact.
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